4-(Prop-2-en-1-yl)oxane-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enyloxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-3-9(8(10)11)4-6-12-7-5-9/h2H,1,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWQCIOJZRZQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 4 Prop 2 En 1 Yl Oxane 4 Carboxylic Acid and Its Analogues
Construction of the Oxane Ring System
The formation of the six-membered oxane ring is a pivotal step in the synthesis of 4-(prop-2-en-1-yl)oxane-4-carboxylic acid. Several robust methods are available for the construction of tetrahydropyran (B127337) skeletons, each with its own advantages in terms of stereocontrol and functional group tolerance.
Cyclization Reactions for Tetrahydropyran Formation
Intramolecular cyclization is a common and effective strategy for the synthesis of cyclic ethers like tetrahydropyrans. These reactions typically involve the formation of a carbon-oxygen bond from an acyclic precursor containing a hydroxyl group and a suitable electrophilic partner.
One such approach is the intramolecular Williamson ether synthesis , which involves the reaction of an alkoxide with an alkyl halide within the same molecule. For the synthesis of a precursor to the target molecule, a diol can be selectively functionalized to install a good leaving group, followed by base-induced cyclization.
Another powerful method is the intramolecular oxa-Michael reaction . This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated system, such as a ketone, ester, or nitrile. This approach is particularly useful for the stereocontrolled synthesis of substituted tetrahydropyrans.
More contemporary methods, such as domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization , offer efficient routes to highly substituted tetrahydropyrans from simple acyclic precursors in a single step. This strategy, catalyzed by ruthenium-based catalysts like the Hoveyda-Grubbs second-generation catalyst, combines the power of olefin metathesis for fragment coupling with a subsequent cyclization event.
Acid-catalyzed cyclization of unsaturated alcohols is another viable route. For instance, the cyclization of silylated alkenols mediated by a Brønsted acid can provide polysubstituted tetrahydropyrans with good yields and high diastereoselectivity.
| Cyclization Strategy | Key Features | Potential Application for Target Synthesis |
| Intramolecular Williamson Ether Synthesis | Formation of an ether from an alkoxide and an alkyl halide in the same molecule. | Cyclization of a 5-halo-alkanol precursor. |
| Intramolecular Oxa-Michael Reaction | Conjugate addition of a hydroxyl group to an α,β-unsaturated system. | Cyclization of a hydroxy-α,β-unsaturated ester. |
| Domino Olefin Cross-Metathesis/Cyclization | Ruthenium-catalyzed reaction combining metathesis and cyclization. | Efficient construction of the substituted oxane ring from simpler olefins. |
| Acid-Catalyzed Cyclization of Alkenols | Brønsted or Lewis acid-mediated cyclization of unsaturated alcohols. | Formation of the tetrahydropyran ring from an appropriate unsaturated alcohol precursor. |
Formal [4+2]-Annulation Strategies in Oxane Synthesis
Formal [4+2]-annulation reactions, particularly the hetero-Diels-Alder reaction, represent a powerful tool for the convergent synthesis of six-membered heterocyclic rings like oxanes. sigmaaldrich.com In this approach, a diene reacts with a heterodienophile, such as an aldehyde or ketone, to form a dihydropyran ring, which can then be reduced to the corresponding tetrahydropyran. wikipedia.org
The reaction between a conjugated diene and an aldehyde, often catalyzed by a Lewis acid, can provide rapid access to the oxane core. nih.gov The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions. For the synthesis of highly functionalized tetrahydropyrans, activated dienes such as Danishefsky's diene are often employed.
| [4+2] Annulation Strategy | Reactants | Key Features |
| Hetero-Diels-Alder Reaction | Conjugated diene + Aldehyde/Ketone | Convergent synthesis of the dihydropyran ring; can be rendered asymmetric. wikipedia.orgnih.gov |
Prins Cyclization Approaches Towards Oxane Scaffolds
The Prins cyclization is a versatile and powerful reaction for the construction of tetrahydropyran rings. nih.govnih.gov It involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. researchgate.net The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal alkene to form the six-membered ring. nih.govbeilstein-journals.org
The stereochemical outcome of the Prins cyclization can be highly controlled, making it a valuable tool in natural product synthesis. nih.gov Various Lewis and Brønsted acids can be used to promote the reaction, and the choice of catalyst can influence the selectivity. organic-chemistry.org Modifications of the Prins reaction, such as the Mukaiyama-Prins cyclization, allow for the introduction of further functionality. beilstein-journals.org
One of the challenges in Prins cyclizations can be the potential for racemization through competing processes like the oxonia-Cope rearrangement. nih.govnih.gov However, careful selection of reaction conditions, including solvent, temperature, and the nature of the nucleophile, can mitigate these side reactions. nih.gov
| Prins Cyclization Variant | Reactants | Catalyst | Key Features |
| Classical Prins Cyclization | Homoallylic alcohol + Aldehyde/Ketone | Brønsted or Lewis Acid researchgate.net | Forms tetrahydropyran-4-ols; stereoselective. organic-chemistry.org |
| Mukaiyama-Prins Cyclization | Homoallylic alcohol + Aldehyde/Ketone with a nucleophile | Lewis Acid | Traps the oxocarbenium ion with an external nucleophile. beilstein-journals.org |
Introduction and Functionalization of the Carboxylic Acid Moiety
Once the oxane ring is constructed, the next critical step is the introduction and/or functionalization of the carboxylic acid group at the C4 position. This can be achieved either by carrying the carboxylate functionality (or a precursor) through the ring-forming sequence or by introducing it after the cyclic scaffold is in place.
Oxidation Reactions for Carboxylic Acid Formation
If the oxane ring is synthesized with a primary alcohol at the C4 position (e.g., from a Prins cyclization), this alcohol can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation.
A common method involves the use of chromium-based reagents, such as Jones reagent (CrO₃ in aqueous sulfuric acid). researchgate.net However, due to the toxicity of chromium, alternative methods are often preferred. More environmentally benign oxidation protocols have been developed, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. nih.gov This two-step, one-pot procedure can efficiently convert primary alcohols to carboxylic acids under mild conditions that are compatible with a range of functional groups. nih.gov Heterogeneous catalysts, such as palladium-based systems, can also be used for the aerobic oxidation of primary alcohols to carboxylic acids. acs.org
| Oxidation Method | Reagents | Key Features |
| Jones Oxidation | CrO₃, H₂SO₄, acetone | Strong oxidizing agent, but generates chromium waste. researchgate.net |
| TEMPO-catalyzed Oxidation | TEMPO, NaOCl, followed by NaClO₂ | Mild conditions, high yields, and compatible with many functional groups. nih.gov |
| Heterogeneous Catalytic Oxidation | Pd-based catalyst, O₂ (air) | "Green" chemistry approach using a recyclable catalyst. acs.org |
Hydrolysis of Ester Precursors to Carboxylic Acids
A highly convergent and common strategy involves the synthesis of an ester derivative of the target carboxylic acid, followed by hydrolysis in the final step. The ester group is generally more stable and less reactive than the free carboxylic acid, making it a suitable protecting group during the synthesis.
The hydrolysis of the ester, also known as saponification, is typically achieved by treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism to yield a carboxylate salt. libretexts.org Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to afford the final carboxylic acid. masterorganicchemistry.com This method is generally high-yielding and reliable. For substrates sensitive to strong base, enzymatic hydrolysis or milder acidic hydrolysis conditions can be employed.
| Hydrolysis Method | Reagents | Key Features |
| Saponification | NaOH or KOH in H₂O/alcohol, then H₃O⁺ | A robust and high-yielding method for ester cleavage. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org |
| Acid-catalyzed Hydrolysis | H₃O⁺ (catalytic), H₂O | Reversible process, driven to completion with excess water. libretexts.org |
Carboxylation Reactions on Allylic Precursors
The direct incorporation of a carboxyl group onto an allylic framework is a powerful strategy for the synthesis of β,γ-unsaturated carboxylic acids. Transition metal-catalyzed carboxylation reactions using carbon dioxide (CO₂) as a C1 source are particularly attractive due to the abundance and low cost of CO₂. Nickel-catalyzed reductive carboxylation of allylic alcohols has emerged as an efficient method. semanticscholar.orgorganic-chemistry.orgnih.gov This approach provides linear β,γ-unsaturated carboxylic acids with high regioselectivity and E/Z stereoselectivity. organic-chemistry.org
A notable advantage of this methodology is that it can proceed under ambient temperature and pressure, utilizing manganese powder as a reducing agent, which offers a more cost-effective and safer alternative to pyrophoric reagents. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through the oxidative addition of Ni(0) to the allylic alcohol, followed by ligand exchange and reduction to form a reactive π-allyl nickel intermediate. organic-chemistry.org DFT calculations have provided deeper insights, indicating that the presence of water is crucial, acting as a proton shuttle in the rate-determining activation of the allylic alcohol. bohrium.com The regioselectivity for carboxylation at the terminal carbon is primarily governed by steric hindrance between the incoming CO₂ molecule and the allyl group. bohrium.com
| Catalyst System | Reductant | Solvent | Temperature | Key Features |
| Ni(COD)₂ / Neocuproine | Mn | DMF | Room Temp | High regioselectivity for linear product. nih.gov |
| NiBr₂·diglyme / Neocuproine | Mn | DMF | Room Temp | Tolerates various functional groups. organic-chemistry.org |
Table 1: Representative Conditions for Ni-Catalyzed Carboxylation of Allylic Alcohols with CO₂.
Stereoselective Introduction of the Prop-2-en-1-yl (Allyl) Group
The construction of the quaternary carbon center at the 4-position of the oxane ring necessitates the stereoselective addition of an allyl group to a cyclic ketone precursor, such as oxan-4-one.
The enantioselective α-allylation of cyclic ketones is a significant challenge in organic synthesis. Organocatalysis has provided a powerful tool in this regard through singly occupied molecular orbital (SOMO) catalysis. This method allows for the direct α-allylation of cyclic ketones with allyl silanes. nih.gov The reaction proceeds via the one-electron oxidation of a transiently formed enamine to a geometrically constrained radical cation, which then undergoes allylation. nih.gov This strategy has been shown to be effective for a range of cyclic ketones and allyl silanes, including those with electron-rich and electron-deficient π-systems. nih.gov
Transition-metal catalysis offers a complementary approach for the asymmetric α-allylation of ketones. Nickel-catalyzed methodologies have been developed for the α-allylation of unactivated cyclic ketones with allylic alcohols, leading to the formation of chiral ketones with an α-quaternary carbon center. researchgate.net A key advantage of this method is the use of readily available allylic alcohols as the allylating agent, with water being the only byproduct. researchgate.net
Copper-catalyzed methods have also been developed for the highly regio- and enantioselective allylation of ketones using 1,3-dienes as the allyl source. mit.edu Mechanistic studies suggest the in situ formation of a rapidly equilibrating mixture of isomeric copper(I) allyl complexes, with the product distribution being determined by Curtin-Hammett kinetics. mit.edu
| Catalyst System | Allyl Source | Key Features |
| Imidazolidinone / CAN | Allyltrimethylsilane | Organocatalytic, SOMO activation. nih.gov |
| Ni(COD)₂ / Chiral Ligand | Allylic Alcohols | Direct use of unactivated ketones and allylic alcohols. researchgate.net |
| CuH / Chiral Ligand | 1,3-Dienes | High regio- and enantioselectivity. mit.edu |
Table 2: Catalytic Systems for the Stereoselective α-Allylation of Cyclic Ketones.
Convergent and Divergent Synthetic Routes for Oxane-4-carboxylic Acid Derivatives
The construction of the substituted oxane ring itself can be approached through either convergent or divergent strategies. A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. organic-chemistry.orgnih.gov
For the synthesis of substituted tetrahydropyrans (THPs), the carbocyclic analogues of oxanes, a number of convergent strategies have been developed. For example, a new convergent approach to the 2-hydroxypyran motif involves the esterification of two fragments followed by an intramolecular reductive cyclization. organic-chemistry.org The Prins cyclization, which couples a homoallylic alcohol with an aldehyde, is another powerful convergent method for constructing functionalized tetrahydropyrans. organic-chemistry.org
Divergent approaches to functionalized carbocycles have been demonstrated through the use of organosilane-directed asymmetric alkyne-alkene reductive coupling to generate chiral allylsilanes. The reactivity of these allylsilanes can then be controlled to produce a range of different carbocyclic systems through various intramolecular reactions. nih.gov Such strategies could potentially be adapted for the synthesis of diverse oxane derivatives from a common precursor.
Chemical Reactivity and Transformational Pathways of 4 Prop 2 En 1 Yl Oxane 4 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle for a multitude of derivatization reactions.
The conversion of 4-(prop-2-en-1-yl)oxane-4-carboxylic acid to its corresponding esters is readily achieved through methods like the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use the alcohol as the solvent (in large excess) or to remove the water that is formed as a byproduct. libretexts.orgmasterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. libretexts.org This activation step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgyoutube.com A tetrahedral intermediate is formed, which then undergoes a proton transfer. masterorganicchemistry.com Subsequently, a molecule of water is eliminated, and deprotonation of the resulting intermediate yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.comlibretexts.org This method is highly effective for producing a wide range of esters from this compound. google.com
Table 1: Examples of Fischer Esterification Products Click on column headers to sort
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Methanol (B129727) | H₂SO₄ | Methyl 4-(prop-2-en-1-yl)oxane-4-carboxylate |
| Ethanol | H₂SO₄ | Ethyl 4-(prop-2-en-1-yl)oxane-4-carboxylate |
| Isopropanol | TsOH | Isopropyl 4-(prop-2-en-1-yl)oxane-4-carboxylate |
| Benzyl alcohol | TsOH | Benzyl 4-(prop-2-en-1-yl)oxane-4-carboxylate |
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), offers a powerful strategy for the functionalization of the C4-position of the oxane ring. chemrevlett.com While traditional decarboxylation often requires harsh thermal conditions, modern synthetic methods, particularly those involving photoredox catalysis, allow this transformation to occur under mild conditions. princeton.edursc.org
In a typical photoredox-catalyzed decarboxylative reaction, the carboxylic acid can be activated to form a radical intermediate upon single-electron transfer (SET) and subsequent loss of CO₂. rsc.org This process generates a tertiary alkyl radical at the C4 position of the oxane ring. The synthetic utility of this method is immense, as this highly reactive radical intermediate can be trapped by a variety of radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. chemrevlett.comprinceton.edu This provides a pathway to novel quaternary-substituted oxane derivatives that would be challenging to synthesize through other means. organic-chemistry.org For instance, decarboxylative oxygenation can yield ketones, and vinylation can introduce new unsaturated moieties. princeton.edu
Table 2: Potential Synthetic Applications of Decarboxylation Click on column headers to sort
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Decarboxylative Oxygenation | Photocatalyst, O₂ | 4-Allyloxan-4-one |
| Decarboxylative Vinylation | Photocatalyst, Vinylating Agent | 4-Allyl-4-vinyloxane |
| Decarboxylative Cyanation | Photocatalyst, Cyanide Source | 4-Allyloxane-4-carbonitrile |
| Decarboxylative Fluorination | Photocatalyst, Fluorinating Agent | 4-Allyl-4-fluorooxane |
The synthesis of amides from this compound is a fundamental transformation, typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. nih.goviajpr.com A common one-pot procedure involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. nih.govrsc.org
Various reagents can facilitate this transformation under mild conditions. For example, titanium tetrachloride (TiCl₄) in pyridine (B92270) can mediate the direct condensation of carboxylic acids and amines to form amides in high yields. nih.govresearchgate.net Other effective systems include the use of Deoxo-Fluor, which converts the carboxylic acid to an acid fluoride (B91410) in situ before reaction with the amine, and thionyl chloride (SOCl₂), which forms the corresponding acyl chloride. nih.govrsc.org These methods are generally high-yielding and tolerate a wide range of functional groups on the amine component, allowing for the synthesis of a diverse library of amide derivatives. nih.gov
Table 3: Amide Synthesis from this compound Click on column headers to sort
| Amine Reagent | Coupling Agent | Product Name |
|---|---|---|
| Benzylamine | TiCl₄ | N-Benzyl-4-(prop-2-en-1-yl)oxane-4-carboxamide |
| Morpholine | SOCl₂ | (4-(Prop-2-en-1-yl)oxan-4-yl)(morpholino)methanone |
| Aniline | Deoxo-Fluor | N-Phenyl-4-(prop-2-en-1-yl)oxane-4-carboxamide |
| Diethylamine | TiCl₄ | N,N-Diethyl-4-(prop-2-en-1-yl)oxane-4-carboxamide |
Transformations of the Prop-2-en-1-yl (Allyl) Moiety
The allyl group provides a second site of reactivity, enabling a range of transition-metal-catalyzed transformations.
The allyl group is an excellent electrophile for transition metal-catalyzed allylic substitution reactions. numberanalytics.com Palladium-catalyzed reactions are particularly prominent in this area, allowing for the substitution of the allylic position with a wide variety of nucleophiles. acs.org The reaction typically proceeds through the formation of a palladium-π-allyl intermediate, which can then be attacked by a nucleophile. wikipedia.org
This reaction is highly versatile, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. numberanalytics.comacs.org Nucleophilic attack can occur at the terminal carbon of the allyl group, leading to the desired substituted product. The scope of nucleophiles is broad and includes stabilized carbanions (like malonates), amines, and alcohols. acs.orgresearchgate.net The use of chiral ligands in these catalytic systems can also induce high levels of enantioselectivity, making it a powerful tool for asymmetric synthesis. nih.gov
Table 4: Scope of Allylic Substitution Reactions Click on column headers to sort
| Nucleophile | Catalyst System | Product Structure |
|---|---|---|
| Dimethyl malonate | Pd(PPh₃)₄ | Dimethyl 2-(3-(4-carboxyoxan-4-yl)prop-1-en-1-yl)malonate |
| Benzylamine | [Pd(allyl)Cl]₂ | 4-((3-(Benzylamino)prop-1-en-1-yl)oxane-4-carboxylic acid |
| Sodium phenoxide | Pd(OAc)₂ / Ligand | 4-((3-Phenoxyprop-1-en-1-yl)oxane-4-carboxylic acid |
| Morpholine | [Pd(allyl)Cl]₂ | 4-((3-Morpholinoprop-1-en-1-yl)oxane-4-carboxylic acid |
Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, and allylic systems are suitable substrates for such transformations. researchgate.net Using transition metal catalysts, such as those based on nickel or palladium, carbon monoxide can be inserted into the allylic C-H or C-X bond (where X is a leaving group). rsc.org
For this compound, a potential pathway involves the palladium-catalyzed carbonylation of the allyl group in the presence of a nucleophile like an alcohol or an amine. acs.org This multicomponent reaction would result in the formation of a β,γ-unsaturated ester or amide, extending the carbon chain by one carbon atom. For instance, reacting the molecule with carbon monoxide and methanol could yield a methyl ester derivative, providing a direct route to more complex structures. rsc.org
Table 5: Potential Products from Allylic Carbonylation Click on column headers to sort
| Nucleophile | Catalyst System | Potential Product |
|---|---|---|
| Methanol | Pd(OAc)₂ / Ligand | 4-(4-Methoxy-4-oxobut-1-en-2-yl)oxane-4-carboxylic acid |
| Aniline | Pd(OAc)₂ / Ligand | 4-(4-Oxo-4-(phenylamino)but-1-en-2-yl)oxane-4-carboxylic acid |
| Water | Pd(OAc)₂ / Ligand | 4-(4-Hydroxy-4-oxobut-1-en-2-yl)oxane-4-carboxylic acid |
Pericyclic Rearrangement Pathways (e.g., Claisen rearrangement implications)
The structure of this compound, featuring an allyl group attached to a quaternary center bearing a carboxylic acid, makes it a candidate for sigmatropic rearrangements, particularly variations of the Claisen rearrangement. The classical Claisen rearrangement involves the researchgate.netresearchgate.net-sigmatropic shift of an allyl vinyl ether. libretexts.orgwikipedia.org For the title compound, this would require conversion of the carboxylic acid to a suitable precursor.
A highly relevant transformation is the Ireland-Claisen rearrangement , which proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) formed from an allylic carboxylate. libretexts.orgwikipedia.org This pathway is significant as it can be carried out under milder conditions than the high temperatures often required for other Claisen variants. libretexts.org The reaction sequence for this compound would involve:
Deprotonation of the carboxylic acid with a strong base, such as lithium diisopropylamide (LDA).
Trapping of the resulting enolate with a trialkylsilyl halide (e.g., chlorotrimethylsilane, TMSCl) to form a silyl ketene acetal.
A concerted researchgate.netresearchgate.net-sigmatropic rearrangement that occurs intramolecularly, often at or above room temperature. wikipedia.org
Hydrolysis of the resulting silyl ester to yield a γ,δ-unsaturated carboxylic acid.
The rearrangement proceeds through a highly ordered, cyclic transition state, typically favoring a chair-like conformation to minimize steric interactions. organic-chemistry.org The stereochemical outcome of the Ireland-Claisen rearrangement is predictable, with E- and Z-configured silyl ketene acetals leading to anti and syn products, respectively. wikipedia.org For the oxane derivative, this rearrangement would result in the formation of a new carbon-carbon bond and the migration of the allyl group, fundamentally altering the molecular scaffold.
Stereochemical Aspects of Reactivity within the Oxane Ring System
Epimerization and Diastereoselective Transformations
The stereochemistry of the oxane ring significantly influences its reactivity. In this compound, the C4 position is a quaternary stereocenter, meaning it is not subject to epimerization via simple deprotonation-reprotonation. However, if other substituents were present on the oxane ring (e.g., at C2, C3, C5, or C6), their stereochemistry would be crucial.
Epimerization at centers alpha to a carbonyl group is a common phenomenon, but replacing a carbonyl with an oxetane (B1205548) has been shown to enhance configurational stability and prevent racemization at adjacent stereocenters. acs.org This principle extends to the more stable oxane ring, suggesting that stereocenters on the ring would be generally stable under non-reaction conditions.
Diastereoselective transformations are governed by the steric and electronic environment of the oxane ring. For reactions involving external reagents, the approach to the molecule will be directed by the existing stereochemistry. For instance, in the case of additions to a carbonyl group elsewhere in the molecule or reactions on the allyl double bond, the bulky oxane ring would create a distinct steric bias, favoring the formation of one diastereomer over another. The use of metal salts from Group 2 and 13 can promote highly diastereoselective reactions by coordinating to heteroatoms within the substrate, thereby organizing the transition state. researchgate.net
Conformationally Driven Reactivity
The oxane ring typically adopts a chair conformation, similar to cyclohexane (B81311), to minimize torsional and steric strain. nih.gov In this conformation, the substituents at the C4 position—the allyl group and the carboxylic acid group—will occupy either axial or equatorial positions. The relative stability of these conformers and the energy barrier to ring inversion are critical determinants of reactivity. nih.gov
The reactivity of the molecule can be profoundly influenced by the spatial orientation of these functional groups.
Axial vs. Equatorial Reactivity : An axially oriented carboxylic acid group might be more sterically hindered than an equatorial one, affecting its ability to react with bulky reagents. Conversely, certain intramolecular reactions, such as lactonization, may be favored when the carboxyl group is in a specific orientation relative to another part of the molecule.
Transition State Stabilization : The chair-like transition states are generally preferred in reactions like the Claisen rearrangement. organic-chemistry.org The molecule will adopt a conformation that minimizes steric clashes (e.g., 1,3-diaxial interactions) in the transition state, thereby dictating the reaction pathway and stereochemical outcome. The lower ring inversion barriers in hetero-analogues of cyclohexane compared to cyclohexane itself suggest that the oxane ring is conformationally more flexible, which can influence reaction kinetics. nih.gov
Intramolecular Cyclization and Rearrangement Studies
Isomerization Phenomena in Cyclic Ether Carboxylic Acids
Research on related cyclic ether carboxylic acids, particularly oxetane-carboxylic acids, has revealed a significant tendency for isomerization. Many oxetane-carboxylic acids are unstable and can isomerize into lactones upon storage at room temperature or with gentle heating, without the need for an external catalyst. researchgate.netacs.orgresearchgate.net This transformation is believed to proceed via intramolecular activation, where the carboxylic acid protonates the ether oxygen, making the ring susceptible to nucleophilic attack by the carboxylate. scienceopen.com
While the six-membered oxane ring is significantly less strained than a four-membered oxetane ring, similar isomerization pathways are possible, though they typically require more forcing conditions. acs.orgbeilstein-journals.org Studies on higher homologues of oxetane-carboxylic acids have shown that isomerization into the corresponding valerolactones or dioxanones can occur with prolonged heating (e.g., 100 °C in a dioxane/water mixture). acs.org Therefore, this compound could potentially undergo an acid-catalyzed intramolecular cyclization, leading to a spirocyclic lactone, particularly under thermal stress. The stability of the oxane ring suggests this process would have a higher activation barrier compared to its oxetane analogue. ic.ac.uk
Ring-Closing Metathesis Strategies in Oxane Derivatives
Ring-closing metathesis (RCM) is a powerful method for synthesizing cyclic alkenes, including those embedded in complex heterocyclic frameworks. organic-chemistry.org For a molecule like this compound, RCM could be employed if a second alkenyl group is introduced into the structure. For example, esterification of the carboxylic acid with an unsaturated alcohol (e.g., another allyl alcohol) would create a diene substrate suitable for RCM.
The reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs' catalysts, would form a new ring system fused or spiro-linked to the oxane core. organic-chemistry.org The efficiency and outcome of RCM can be influenced by several factors:
Catalyst Choice : Second-generation catalysts are generally more robust and tolerant of various functional groups. organic-chemistry.org
Ring Strain : The formation of 5- to 7-membered rings is generally favored, but RCM is versatile enough to form much larger rings as well. organic-chemistry.org
Side Reactions : Olefin isomerization is a potential side reaction, especially with heteroatom-substituted allylic groups, which can lead to complex product mixtures or catalyst deactivation. nih.gov
This strategy provides a synthetic route to novel bicyclic oxane derivatives, transforming the initial structure into more complex molecular architectures. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Prop 2 En 1 Yl Oxane 4 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments used to map the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-(Prop-2-en-1-yl)oxane-4-carboxylic acid is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons of the allyl group will appear in the characteristic olefinic region, while the protons on the oxane ring will be in the aliphatic region, shifted downfield by the adjacent oxygen atom. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The quaternary carbon at position 4 of the oxane ring will also have a characteristic chemical shift. The carbons of the allyl group and the oxane ring will appear at distinct chemical shifts, reflecting their bonding and proximity to electronegative atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H (Carboxylic Acid) | 10.0 - 12.0 | Broad Singlet | - |
| H (Olefinic, -CH=) | 5.7 - 5.9 | Multiplet | - |
| H (Olefinic, =CH₂) | 5.0 - 5.2 | Multiplet | - |
| H (Oxane Ring, -O-CH₂-) | 3.6 - 3.8 | Multiplet | - |
| H (Allyl, -CH₂-) | 2.4 - 2.6 | Multiplet | - |
| H (Oxane Ring, -CH₂-) | 1.7 - 1.9 | Multiplet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (Carbonyl, -COOH) | 175 - 180 |
| C (Olefinic, -CH=) | 130 - 135 |
| C (Olefinic, =CH₂) | 115 - 120 |
| C (Oxane Ring, -O-CH₂-) | 65 - 70 |
| C (Quaternary, C4) | 45 - 55 |
| C (Allyl, -CH₂-) | 35 - 45 |
| C (Oxane Ring, -CH₂-) | 30 - 40 |
Two-dimensional (2D) NMR techniques are instrumental in elucidating the detailed connectivity and spatial relationships between atoms, which is crucial for determining the stereochemistry and preferred conformation of cyclic molecules like this compound.
Techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks, confirming the connectivity within the oxane ring and the allyl group. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This information is vital for unambiguously assigning all proton and carbon signals.
For stereochemical and conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly valuable. NOESY identifies protons that are close in space, providing insights into the relative stereochemistry at the C4 position and the preferred conformation of the oxane ring (e.g., chair or boat-like conformations). The spatial proximity of the allyl group protons to the protons on the oxane ring would also be revealed.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₄O₃), the expected exact mass would be calculated and compared to the experimentally determined mass. This confirmation is a critical step in the structural elucidation process.
Coupling a chromatographic separation technique with mass spectrometry allows for the analysis of complex mixtures and the definitive identification of individual components.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of polar and non-volatile compounds like carboxylic acids. LC-MS would be used to assess the purity of a sample of this compound and to confirm its identity by matching the retention time and mass spectrum with a known standard.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid would typically need to be derivatized to increase its volatility. This technique can provide high-resolution separation and detailed mass spectral information, which is useful for identifying impurities and confirming the structure of the main component. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the carboxyl group or parts of the allyl group.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid, the carbon-carbon double bond, and the ether linkage within the oxane ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| C=C (Alkene) | 1640 - 1680 | Stretching |
| C-O (Ether) | 1050 - 1150 | Stretching |
| =C-H (Alkene) | 3010 - 3100 | Stretching |
| C-H (Alkane) | 2850 - 2960 | Stretching |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch confirms the presence of the carboxyl group. The C=C and =C-H stretching vibrations are indicative of the allyl group's double bond, and the C-O stretching band confirms the ether functionality of the oxane ring.
X-ray Crystallography for Solid-State Structure and Conformation
For related heterocyclic and carboxylic acid-containing compounds, single-crystal X-ray diffraction analysis has been instrumental in confirming molecular structures. In a typical analysis, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.
Based on analyses of similar structures, it is anticipated that the oxane ring of this compound would adopt a chair conformation, which is the most stable conformation for six-membered saturated rings. The prop-2-en-1-yl (allyl) and carboxylic acid substituents would occupy either axial or equatorial positions on the C4 of the oxane ring. The preferred conformation would be the one that minimizes steric hindrance.
In the solid state, it is highly probable that intermolecular hydrogen bonding involving the carboxylic acid group would be a dominant feature of the crystal packing. Carboxylic acids often form dimers, with two molecules linked by a pair of hydrogen bonds between their carboxyl groups. This dimerization can significantly influence the physical properties of the compound, such as its melting point and solubility. The precise packing arrangement would also be influenced by weaker van der Waals interactions between the allyl groups and the oxane rings.
Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and based on common values for similar organic compounds, as specific data for the target compound is not available.)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1002.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
| R-factor | 0.05 |
Chromatographic Methods for Purification and Analytical Separation
Chromatographic techniques are essential for the purification and analytical separation of this compound from reaction mixtures and for assessing its purity. The choice of chromatographic method depends on the scale of the separation (preparative or analytical) and the physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for non-volatile compounds like carboxylic acids. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
A typical mobile phase for an RP-HPLC analysis of this compound would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous buffer is a critical parameter, as it affects the ionization state of the carboxylic acid group and thus its retention on the column. Detection is commonly achieved using an ultraviolet (UV) detector, as the carboxylic acid group and the double bond in the allyl group provide some UV absorbance.
Gas Chromatography (GC) could also be utilized for the analysis of this compound, although it would likely require derivatization. Carboxylic acids are polar and have a tendency to exhibit poor peak shapes and thermal instability in GC. Therefore, derivatization to a more volatile and thermally stable ester (e.g., a methyl or silyl (B83357) ester) is a common practice prior to GC analysis. The separation would be performed on a capillary column with a suitable stationary phase, and detection could be achieved using a flame ionization detector (FID) or a mass spectrometer (MS) for structural confirmation.
For preparative purification, column chromatography using silica (B1680970) gel as the stationary phase is a standard method. A solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would be used to elute the compound from the column, separating it from impurities with different polarities. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC) , which uses a similar stationary phase and allows for rapid analysis of the fractions collected from the column.
Table 2: Illustrative Chromatographic Conditions for the Analysis of this compound (Note: These conditions are hypothetical and would require optimization.)
| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| RP-HPLC | C18 (5 µm, 4.6 x 150 mm) | Acetonitrile:Water (60:40) with 0.1% Formic Acid | UV at 210 nm |
| GC-MS (after derivatization) | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate gradient | TLC with UV visualization |
Computational Chemistry and Theoretical Studies on 4 Prop 2 En 1 Yl Oxane 4 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for studying the quantum mechanical properties of molecules. By approximating the electron density, DFT calculations can provide accurate information about the electronic structure, bonding, and energy of a system.
DFT calculations are instrumental in elucidating the electronic properties of 4-(prop-2-en-1-yl)oxane-4-carboxylic acid. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the carboxyl group are expected to be the most electron-rich regions, while the hydrogen of the carboxyl group and the carbon atoms of the prop-2-en-1-yl group are likely to be electron-deficient.
Natural Bond Orbital (NBO) analysis can further provide a detailed picture of the bonding within the molecule, including hybridization, and charge distribution. This analysis helps in understanding the intramolecular interactions, such as hyperconjugation, that contribute to the molecule's stability.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
The flexibility of the oxane ring and the rotational freedom of the prop-2-en-1-yl and carboxylic acid substituents give rise to multiple possible conformations for this compound. wustl.eduacs.org Computational methods, particularly DFT, are employed to perform a systematic conformational search to identify the stable conformers and to construct a potential energy surface. wustl.eduacs.org
The oxane ring can adopt various conformations, such as chair, boat, and twist-boat. For each of these, the axial and equatorial orientations of the prop-2-en-1-yl and carboxylic acid groups must be considered. The relative energies of these conformers are calculated to determine the most stable, lowest-energy structure. The energy landscape provides a comprehensive map of the conformational space, highlighting the energy barriers between different conformers. nih.gov This information is crucial for understanding the molecule's flexibility and how its shape might influence its biological activity.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Chair (eq, eq) | 0.00 | 75.2 |
| Chair (ax, eq) | 1.50 | 15.5 |
| Chair (eq, ax) | 2.10 | 7.3 |
| Twist-Boat | 5.50 | 2.0 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. larionovgroup.comescholarship.org By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For instance, the esterification of the carboxylic acid group can be modeled to understand the role of the catalyst and the stereochemical outcome of the reaction. Similarly, reactions involving the double bond of the prop-2-en-1-yl group, such as addition reactions, can be computationally studied to predict the regioselectivity and stereoselectivity. These theoretical investigations provide a molecular-level understanding of the reaction dynamics, which can be used to optimize reaction conditions and to design more efficient synthetic routes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of this compound. youtube.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei is a common application. nih.govnih.govcomporgchem.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined. nih.govnih.govcomporgchem.com These predicted spectra can be compared with experimental data to confirm the structure of the molecule or to aid in the assignment of complex spectra.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. This allows for the assignment of the observed spectral bands to specific vibrational modes of the molecule, providing a deeper understanding of its structural and bonding characteristics.
| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |
|---|---|---|---|
| C (COOH) | 175.8 | H (COOH) | 11.5 |
| C4 (oxane) | 45.2 | H (prop, CH) | 5.8 |
| C (prop, CH) | 133.5 | H (prop, CH₂) | 5.1 |
| C (prop, CH₂) | 118.9 | H (oxane, CH₂) | 3.7 |
| C (prop, CH₂) | 40.1 | H (prop, CH₂) | 2.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.netijpras.com For this compound and its derivatives, QSAR models can be developed to predict their potential therapeutic effects or other properties of interest. nih.govnih.govresearchgate.netijpras.com
The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with the experimentally measured biological activity using statistical methods to build a predictive model. The resulting QSAR model can be used to screen virtual libraries of related compounds to identify new molecules with potentially enhanced activity, thus guiding the design and synthesis of novel drug candidates. nih.gov
| Descriptor | Value | Description |
|---|---|---|
| Molecular Weight | 170.19 g/mol | Size of the molecule |
| LogP | 1.2 | Lipophilicity |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Polarity |
| Number of Rotatable Bonds | 3 | Molecular flexibility |
| Hydrogen Bond Donors | 1 | Potential for H-bonding |
| Hydrogen Bond Acceptors | 3 | Potential for H-bonding |
Advanced Synthetic Applications and Derivatization of 4 Prop 2 En 1 Yl Oxane 4 Carboxylic Acid
Role as a Chiral Building Block in Asymmetric Synthesis
The tetrahydropyran (B127337) (oxane) ring is a key structural feature in numerous natural products and bioactive molecules. nih.gov The synthesis of highly functionalized and stereochemically defined tetrahydropyrans is a significant area of research in organic chemistry. nih.govresearchgate.net Chiral carboxylic acids that possess stereogenic centers are also fundamental building blocks in the asymmetric synthesis of pharmaceuticals and other complex targets. rsc.org
The structure of 4-(prop-2-en-1-yl)oxane-4-carboxylic acid contains a quaternary stereocenter at the C4 position. If synthesized in an enantiomerically pure form, this compound could serve as a valuable chiral building block. The allyl group and the carboxylic acid provide two distinct functional handles for further elaboration, allowing for the stereocontrolled introduction of new substituents and the construction of complex molecular architectures. However, there is currently no specific literature describing the use of enantiopure this compound in asymmetric synthesis.
Scaffold for Complex Natural Product and Bioactive Molecule Synthesis
Oxygen-containing heterocycles like oxanes and oxetanes are prevalent scaffolds in a wide array of natural products, many of which exhibit important biological activities. nih.govdoaj.org The synthesis of these core structures is a critical step in the total synthesis of such molecules.
The this compound structure combines the stable oxane ring with versatile functional groups, making it a hypothetical scaffold for diversification. The allyl group can undergo various transformations, such as oxidation, reduction, or cross-coupling reactions, while the carboxylic acid can be converted into esters, amides, or other derivatives. youtube.com This potential for derivatization could allow for the synthesis of a library of compounds for biological screening. Despite this potential, no published total syntheses of natural products or bioactive molecules currently list this compound as a starting material or key intermediate.
Application as an Intermediate in the Synthesis of Functional Molecules
Carboxylic acids containing heterocyclic rings are important intermediates in organic synthesis. researchgate.netijprajournal.com Tetrahydropyran-4-carboxylic acid, a related compound, is noted as a reactant and building block for producing more complex molecules. biosynth.com The reactivity of the carboxylic acid group allows for a wide range of transformations.
This compound possesses two key points for chemical modification: the carboxylic acid and the allyl group's double bond. This dual functionality makes it a potentially versatile intermediate. For instance, the carboxylic acid could be used to link the molecule to a polymer support, while the allyl group remains available for further reaction. At present, there are no documented syntheses that utilize this compound as a key intermediate.
Design and Evaluation in Ligand Systems for Organometallic Catalysis
The design of ligands is crucial for controlling the reactivity and selectivity of organometallic catalysts. youtube.com Ligands modulate the electronic and steric properties of the metal center, influencing the outcome of catalytic transformations. researchgate.netrsc.org Heterocyclic compounds are frequently incorporated into ligand structures.
The oxygen atom in the oxane ring of this compound could potentially act as a coordinating atom for a metal center. Furthermore, the allyl or carboxylic acid groups could be modified to include stronger donor atoms (like phosphorus or nitrogen) to create bidentate or polydentate ligands. Such ligands could find applications in various catalytic processes, including hydrogenation, hydrosilylation, or cross-coupling reactions. nih.gov However, there is no available research detailing the synthesis of ligands derived from this compound or their evaluation in organometallic catalysis.
Green Chemistry Principles in the Synthesis of 4 Prop 2 En 1 Yl Oxane 4 Carboxylic Acid and Its Derivatives
Solvent Selection and Implementation of Green Solvents (e.g., Water as Reaction Medium)
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. scienceopen.com Traditional organic solvents are frequently volatile, flammable, and toxic. Consequently, there is a significant drive to replace them with greener alternatives. whiterose.ac.uk
Water is an exemplary green solvent due to its non-toxicity, availability, and safety. nih.gov Its use in organic synthesis can offer unique advantages in reactivity and selectivity. mrforum.com While traditionally underutilized in organic synthesis due to the poor solubility of many nonpolar reactants, recent methodologies, including "on-water" reactions and the use of surfactants to create micellar systems, have expanded its applicability. mrforum.comcas.org For the synthesis of oxane derivatives, water or aqueous hydrotropic solutions can serve as a sustainable medium, promoting certain reactions and simplifying workup procedures. researchgate.netresearchgate.net
Beyond water, other solvents are classified as "green" based on their lifecycle assessment. The selection of a solvent should consider its origin, energy requirements for production, and environmental fate. scienceopen.com For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is a preferable alternative to traditional ether solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. whiterose.ac.uk
Table 1: Comparison of Conventional and Green Solvents in Organic Synthesis
| Solvent Class | Example | Advantages | Disadvantages | Green Chemistry Relevance |
|---|---|---|---|---|
| Conventional | ||||
| Chlorinated | Dichloromethane (DCM) | Good solvating power | Toxic, suspected carcinogen | Poor; phase-out is encouraged |
| Aprotic Dipolar | Dimethylformamide (DMF) | High boiling point, good solvent | Toxic, difficult to remove | Poor; substitution is recommended |
| Ethers | Tetrahydrofuran (THF) | Good for organometallic reactions | Forms explosive peroxides | Moderate; greener alternatives exist |
| Green | ||||
| Water | H₂O | Non-toxic, non-flammable, cheap | Poor solubility for nonpolar substrates | Excellent; ideal green solvent |
| Bio-derived | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point than THF, less prone to peroxide formation | More expensive than traditional ethers | Good; derived from renewable feedstock |
Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and milder conditions compared to stoichiometric reagents. nih.gov Catalysts accelerate reactions without being consumed, allowing for their use in small quantities and, ideally, their recovery and reuse. uab.cat
For the construction of the oxane (tetrahydropyran) ring system, various catalytic methods have been developed. Palladium(II)-catalyzed intramolecular cyclization is an efficient method for creating cyclic ethers. elsevierpure.comresearchgate.net Lewis acid catalysis can also be employed for the regioselective ring-opening of precursors like epoxides or oxetanes to form functionalized cyclic ethers. acs.org These catalytic reactions often proceed with high stereoselectivity, which is crucial for the synthesis of complex, biologically active molecules. organic-chemistry.orgmdpi.com
The synthesis of the carboxylic acid moiety can also be achieved through green catalytic methods. For example, the direct oxidation of alcohols to carboxylic acids using hydrogen peroxide over a platinum catalyst represents a clean process where water is the only byproduct. rsc.org
Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative, avoiding potential contamination of the final product with toxic metal residues—a significant concern in pharmaceutical synthesis. uab.cat
Table 2: Catalytic Strategies for the Synthesis of Oxane Derivatives
| Catalytic Approach | Catalyst Example | Key Transformation | Advantages |
|---|---|---|---|
| Transition Metal Catalysis | Palladium(II) Acetate | Intramolecular hydroalkoxylation of an unsaturated alcohol | High efficiency and selectivity for cyclic ether formation. elsevierpure.comresearchgate.net |
| Lewis Acid Catalysis | Boron trifluoride etherate (BF₃·OEt₂) | Ring-opening of epoxides/oxetanes with nucleophiles | Access to functionalized oxane derivatives. acs.org |
| Organocatalysis | Chiral Prolinamide | Asymmetric aldol (B89426) or Michael reactions | Metal-free, avoids toxic impurities, can induce asymmetry. uab.cat |
| Biocatalysis | Lipases | Esterification/hydrolysis | Mild conditions, high selectivity, biodegradable catalysts. rsc.org |
By employing these catalytic strategies, the synthesis of 4-(prop-2-en-1-yl)oxane-4-carboxylic acid can be made more efficient and selective, reducing the formation of byproducts and simplifying purification processes.
Atom Economy and Waste Minimization Strategies in Synthetic Routes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product, are excellent examples of atom-economical processes. nih.gov Designing an MCR for the synthesis of the this compound scaffold would be an ideal green chemistry approach. For instance, a synthetic route that combines the formation of the tetrahydropyran (B127337) ring and the installation of the carboxylic acid and allyl groups in a minimal number of steps would significantly improve atom economy. whiterose.ac.ukrsc.org
Table 3: Green Metrics for Evaluating Synthetic Efficiency
| Metric | Formula | Ideal Value | Significance |
|---|---|---|---|
| Atom Economy (AE) | (MW of desired product / MW of all reactants) x 100% | 100% | Measures the efficiency of atom incorporation from reactants to product. primescholars.com |
| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | 0 | Quantifies the amount of waste generated per unit of product. |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | 1 | Considers all materials used in a process, including solvents and workup reagents. |
By focusing on maximizing atom economy through convergent and one-pot synthetic strategies, the generation of chemical waste during the production of this compound can be substantially minimized.
Energy Efficiency in Reaction Conditions (e.g., Mild Conditions, Continuous Flow Processes)
Reducing energy consumption is another key principle of green chemistry. This can be achieved by designing reactions that proceed under mild conditions (ambient temperature and pressure) and by utilizing alternative energy sources or reaction technologies.
Microwave-assisted synthesis has emerged as an energy-efficient technique that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. researchgate.netmdpi.com The selective heating of polar molecules by microwave irradiation is more efficient than conventional oil-bath heating. researchgate.net
Continuous flow chemistry offers significant advantages in terms of energy efficiency, safety, and scalability. durham.ac.uk In a flow reactor, reactants are continuously pumped through a heated tube or column containing a catalyst. rsc.org This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity. rsc.orgacs.org The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, making the process more energy-efficient. mdpi.com Continuous flow methods have been successfully applied to the synthesis of carboxylic acids and their derivatives. durham.ac.ukacs.orgresearchgate.net
Table 4: Comparison of Reaction Technologies for Energy Efficiency
Implementing energy-efficient technologies like continuous flow or microwave-assisted synthesis for the preparation of this compound would lead to a more sustainable and cost-effective manufacturing process.
Utilization of Recyclable Catalysts and Reagents
The ability to recover and reuse catalysts and reagents is essential for developing sustainable and economically viable chemical processes. rsc.org Homogeneous catalysts, while often highly active, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the catalyst.
A common strategy to address this is the immobilization of the catalyst onto an insoluble support. uab.cat This process, known as heterogenization, allows for easy separation of the catalyst by filtration at the end of the reaction. Supports can range from inorganic materials like silica (B1680970) and clay to organic polymers. nih.govuab.cat
Nanocatalysts offer the advantage of high surface area and reactivity. nih.gov When combined with magnetic nanoparticles (e.g., iron oxide), these catalysts can be easily recovered from the reaction medium using an external magnet, a technique that is both efficient and clean. researchgate.net Magnetically recyclable nano-catalysts have been successfully used in a variety of organic reactions, often in aqueous media, further enhancing the green credentials of the process. researchgate.net
The development of synthetic routes for this compound that employ catalysts immobilized on solid supports or magnetic nanoparticles would facilitate catalyst recycling, reduce waste, and lower production costs. researchgate.netmdpi.com
Table 5: Strategies for Catalyst Recyclability
| Strategy | Description | Example | Recovery Method |
|---|---|---|---|
| Heterogenization | Anchoring a homogeneous catalyst onto an insoluble solid support. | Palladium on charcoal (Pd/C), Prolinamide on silica. uab.cat | Filtration |
| Magnetic Separation | Using magnetic nanoparticles as a support for the catalyst. | Palladium nanoparticles on Fe₃O₄. researchgate.net | External Magnet |
| Membrane Filtration | Using membranes to separate a soluble polymer-supported catalyst. | Palladium nanoparticles in polymer micelles. nih.gov | Nanoporous membrane filtration |
| Phase Separation | Utilizing catalysts soluble in a specific phase (e.g., fluorous, ionic liquid) that is immiscible with the product phase. | Catalysts in ionic liquids. | Decantation/Extraction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
